2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide
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Overview
Description
2-[(4-Bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide is a chemical compound with the molecular formula C14H10BrFN2O3S and a molecular weight of 385.214 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the following steps:
Bromination: The starting material, 4-bromophenol, undergoes bromination to introduce the bromo group at the para position.
Sulfanylation: The brominated compound is then treated with a suitable sulfanylating agent to introduce the sulfanyl group.
Acetylation: The resulting sulfanyl compound is acetylated using acetic anhydride or acetyl chloride to form the acetamide group.
Nitration: Finally, the compound is nitrated to introduce the nitro group at the appropriate position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.
Substitution: The bromo and nitro groups can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Amines and amides.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound's reactivity with biological molecules can be explored for potential drug development.
Medicine: Its derivatives may have pharmacological properties that can be investigated for therapeutic uses.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(4-Bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
4-Bromophenol: Similar in structure but lacks the nitro and sulfanyl groups.
N-(4-Fluoro-3-nitrophenyl)acetamide: Similar in the nitro and acetamide groups but lacks the bromophenyl and sulfanyl groups.
2-(4-Bromophenyl)sulfanylacetamide: Similar in the bromophenyl and sulfanyl groups but lacks the nitro and fluoro groups.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(4-fluoro-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLCBWUVGSXUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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